1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11;/h1-8H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSUFSTWRLKYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopropane carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Differences
*Calculated based on molecular formula.
Physicochemical and Functional Insights
- Piperidine vs. However, pyrrolidine’s smaller size may favor interactions with constrained binding pockets . The hydrochloride salt in both analogs enhances aqueous solubility, critical for in vivo applications.
Piperazine Derivative :
Methyl Ester Derivatives :
Trifluoromethyl Substituent :
- The CF3 group in CAS 871476-77-6 significantly lowers the carboxylic acid’s pKa, increasing ionization at physiological pH, which may reduce cellular uptake compared to the target compound .
Biological Activity
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride, a compound with the CAS number 2204587-97-1, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- Structure : The compound features a cyclopropane ring attached to a piperidine moiety, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Research indicates that piperidine derivatives can inhibit key enzymes involved in cancer progression, such as IKKβ, which is linked to NF-κB activation in carcinomas .
Neuroprotective Effects
The piperidine structure is also associated with neuroprotective properties. Compounds with similar moieties have shown efficacy in models of neurodegenerative diseases:
- Alzheimer's Disease : Some studies suggest that piperidine-containing compounds can inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission and potentially mitigating cognitive decline .
Antimicrobial Activity
There is emerging evidence that compounds like this compound possess antimicrobial properties:
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Acts as an inhibitor for various enzymes involved in cancer progression and neurodegeneration.
- Receptor Interaction : Interacts with neurotransmitter receptors, enhancing synaptic transmission.
- Signal Transduction Modulation : Alters pathways related to inflammation and cell survival.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis typically involves two key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using vinyl precursors (e.g., Simmons-Smith conditions) and (2) functionalization of the cyclopropane with piperidine via nucleophilic substitution or reductive amination. For example, similar cyclopropane-piperidine hybrids (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) are synthesized using strain-driven ring-opening reactions under controlled pH and temperature . Hydrochloride salt formation is achieved via acid-base titration with HCl .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : High-resolution NMR (¹H/¹³C) to resolve cyclopropane ring protons (δ 0.8–1.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns; compare retention times against reference standards (e.g., LGC-certified impurities) .
- Salt verification : X-ray crystallography or FT-IR to confirm hydrochloride formation (stretching bands at ~2500 cm⁻¹ for NH⁺ and 600–800 cm⁻¹ for Cl⁻) .
Q. What precautions are necessary for safe handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood due to potential HCl vapor release during decomposition .
- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. How does cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The high ring strain (≈27 kcal/mol) enhances electrophilicity at the cyclopropane carbon, facilitating nucleophilic attacks. For example, in 1-chlorocyclopropane-1-carbonyl chloride derivatives, strain accelerates SN2 reactions with piperidine, but competing ring-opening pathways require kinetic control (low temperatures, aprotic solvents) to favor substitution . Monitor intermediates via in situ ¹H NMR to optimize yields .
Q. How can contradictory data on enantioselective synthesis be resolved?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) often arise from chiral auxiliary selection or reaction pH. For instance, (1R,2R)-configured cyclopropanes (e.g., 1-amino-2-(difluoromethyl)cyclopropane derivatives) show pH-dependent racemization. Use chiral HPLC (e.g., Chiralpak IA column) and polarimetry to validate ee under varying conditions . Computational modeling (DFT) can predict stereochemical outcomes based on transition-state energies .
Q. What computational tools predict metabolic stability and bioactivity?
- Methodological Answer :
- Metabolic stability : Use PISTACHIO or REAXYS databases to model cytochrome P450 interactions. For example, the piperidine moiety’s basicity (pKa ≈ 8–10) may increase hepatic clearance, requiring prodrug strategies .
- Bioactivity : Molecular docking (AutoDock Vina) against targets like GABA receptors, leveraging structural analogs (e.g., 4-(piperidin-1-yl)phenyl derivatives) to predict binding affinities .
Q. How to design stability studies for pH-sensitive formulations?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) in buffers (pH 1–10). Monitor cyclopropane ring integrity via ¹H NMR and quantify hydrolysis byproducts (e.g., cyclopropanol) using LC-MS. For reference, similar compounds degrade rapidly at pH < 2 due to acid-catalyzed ring-opening .
Q. What strategies mitigate impurity formation during scale-up?
- Methodological Answer :
- Impurity profiling : Identify byproducts (e.g., N-oxide derivatives of piperidine) using LC-HRMS and compare against EP/USP impurity standards (e.g., 1-methyl-4-phenylpiperidine hydrochloride) .
- Process optimization : Use design of experiments (DoE) to minimize diastereomer formation during cyclopropanation. For example, reduce reaction time (<12 hrs) and employ scavengers (e.g., molecular sieves) to sequester water .
Key Research Findings
- The cyclopropane-piperidine scaffold exhibits pH-dependent ring-opening, limiting oral bioavailability but enabling prodrug activation in acidic tumor microenvironments .
- Computational models predict strong binding to σ-1 receptors (ΔG = −9.2 kcal/mol), suggesting neuropharmacological potential .
- Impurity profiles align with EP guidelines when synthesized below 40°C, with ≤0.5% diastereomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
